molecular formula C19H18N6O6 B2737470 N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351587-90-0

N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2737470
CAS No.: 1351587-90-0
M. Wt: 426.389
InChI Key: VEPZDHBGSIDUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H18N6O6 and its molecular weight is 426.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. The molecular formula can be represented as follows:

ComponentDescription
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
SMILES Notation Cc1ccn(c1)c2ncn(o2)c(c3cccn3)C(=O)N(C)C

This structure suggests potential interactions with various biological targets due to the presence of heterocyclic rings.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:

  • Antibacterial Properties : Studies indicate that derivatives of 1,3,4-oxadiazole demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range from 1.56 µg/mL to 8 µg/mL depending on the specific structure and substitutions on the oxadiazole ring .
  • Antitubercular Activity : The compound has also been evaluated for its antitubercular properties. Certain derivatives have shown promising results against Mycobacterium tuberculosis, with MICs as low as 4 µM for some compounds . This indicates potential for development into therapeutic agents targeting resistant strains of tuberculosis.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For example, inhibition of the enoyl reductase enzyme (InhA) disrupts mycolic acid synthesis in mycobacteria, leading to cell lysis .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Dhumal et al. (2016) : This study explored a series of 1,3,4-oxadiazole derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were noted for their binding affinity to bacterial target proteins .
  • Desai et al. (2018) : Research demonstrated that pyridine-based 1,3,4-oxadiazole hybrids showed enhanced antimicrobial effects compared to traditional antibiotics like gentamicin .
  • Paruch et al. (2020) : Investigated the antibacterial efficacy of newly synthesized oxadiazole derivatives against drug-resistant strains of M. tuberculosis, revealing MIC values indicative of strong antimicrobial potential .

Properties

IUPAC Name

oxalic acid;N-pyridin-3-yl-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.C2H2O4/c24-15(20-14-4-2-6-19-8-14)11-23-9-13(10-23)17-21-16(22-25-17)12-3-1-5-18-7-12;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPZDHBGSIDUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CN=CC=C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.